molecular formula C9H8ClNO B170928 3-Chloro-7,8-dihydroquinolin-5(6H)-one CAS No. 127724-75-8

3-Chloro-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B170928
CAS No.: 127724-75-8
M. Wt: 181.62 g/mol
InChI Key: RKZNIWFFGNBOLH-UHFFFAOYSA-N
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Description

3-Chloro-7,8-dihydroquinolin-5(6H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chlorine atom at the third position and a ketone group at the fifth position of the quinoline ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Route 1: One common method for synthesizing 3-Chloro-7,8-dihydroquinolin-5(6H)-one involves the cyclization of 2-chlorobenzylamine with ethyl acetoacetate under acidic conditions. The reaction typically proceeds in the presence of a strong acid such as hydrochloric acid, followed by heating to induce cyclization.

    Route 2: Another approach involves the reaction of 2-chlorobenzaldehyde with aniline in the presence of a base such as sodium hydroxide, followed by cyclization with acetic anhydride.

Industrial Production Methods:

  • Industrial production of this compound often involves large-scale batch processes using the aforementioned synthetic routes. The choice of route depends on the availability of starting materials and the desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-7,8-dihydroquinolin-5(6H)-one can undergo oxidation reactions to form quinoline derivatives with higher oxidation states. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of 3-chloro-7,8-dihydroquinolin-5-ol.

    Substitution: The chlorine atom at the third position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions. This substitution reaction is often facilitated by the use of a catalyst or a base.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, catalysts (e.g., palladium), bases (e.g., sodium hydroxide).

Major Products:

    Oxidation: Quinoline derivatives with higher oxidation states.

    Reduction: 3-Chloro-7,8-dihydroquinolin-5-ol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • 3-Chloro-7,8-dihydroquinolin-5(6H)-one is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

  • This compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine:

  • In medicinal chemistry, this compound derivatives are explored for their potential as drugs targeting various diseases, such as bacterial infections and cancer.

Industry:

  • The compound is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives are also employed in the development of materials with specific properties, such as fluorescence.

Mechanism of Action

Molecular Targets and Pathways:

  • The mechanism of action of 3-Chloro-7,8-dihydroquinolin-5(6H)-one and its derivatives often involves interaction with specific enzymes or receptors in biological systems. For example, some derivatives may inhibit bacterial enzymes, leading to antimicrobial effects. Others may interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis or cell cycle arrest.

Comparison with Similar Compounds

    Quinoline: The parent compound of 3-Chloro-7,8-dihydroquinolin-5(6H)-one, lacking the chlorine and ketone substituents.

    2-Chloroquinoline: Similar structure but with the chlorine atom at the second position.

    5,7-Dichloroquinoline: Contains two chlorine atoms at the fifth and seventh positions.

Uniqueness:

  • This compound is unique due to the specific positioning of the chlorine atom and the ketone group, which confer distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new compounds with tailored properties.

Properties

IUPAC Name

3-chloro-7,8-dihydro-6H-quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZNIWFFGNBOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=N2)Cl)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451230
Record name 3-Chloro-7,8-dihydroquinolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127724-75-8
Record name 3-Chloro-7,8-dihydroquinolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Chloromalondialdehyde (19 grams, 0.178 mol) was suspended in methylene chloride (100 ml) with dry dimethylformamide (DMF) (2.5 ml). This was mechanically stirred under a nitrogen atmosphere while a solution of oxalyl chloride (23.7 grams/16.3 ml, 0.185 mol) in methylene chloride (50 ml) was added dropwise over 20 minutes. The reaction mixture at first started to warm from 22° to 28°, but as the evolution of gases increased the temperature fell to 18°. The reaction was stirred at room temperature and was followed by thin layer chromatography (ethyl acetate/hexanes, 1:1) until conversion to 2,3-dichloroacrolein was complete. A solution of 1-amino-cyclohexen-3-one (19.85 grams, 0.18 mol) in DMF (125 ml) was added dropwise and the reaction was heated to 70° C. overnight. The reaction mixture was cooled to room temperature, diluted with saturated NaHCO3, and twice extracted with ethyl acetate (400 ml and 200 ml). The combined organic layers were washed with water (3×) and brine (1×). The organic solution was stirred with MgSO4 and decolorizing carbon (Darco (trademark)); then filtered through Super Cel (trademark)) and concentrated to a brown solid. Yield 21 grams (65%); mp 90°-91° C. NMR (CDCl3, 300 MHz) δ8.6 (d, 1), 8.24 (d, 1), 3.1 (t, 2), 2.7 (m, 2), 2.15 (m, 2).
Quantity
16.3 mL
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reactant
Reaction Step One
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50 mL
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solvent
Reaction Step One
[Compound]
Name
ethyl acetate hexanes
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0 (± 1) mol
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reactant
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2,3-dichloroacrolein
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19.85 g
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reactant
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125 mL
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100 mL
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solvent
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0 (± 1) mol
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2.5 mL
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Synthesis routes and methods II

Procedure details

In reaction 3 of Scheme 1, a solution of oxalyl chloride in methylene chloride is added dropwise to a solution of chloromalondialdehyde III in methyene chloride and a phase transfer catalyst, such as dimethylformamide, under inert reaction conditions. The reaction mixture is stirred at room temperature until conversion to the corresponding 2,3-dichloroacrolein is complete. In reaction 4 of Scheme 1, a solution of 1-amino-cyclohexan-3-one VI in dimethylformamide is added dropwise to the above acrolein to form the corresponding 3-chloro-5,6,7,8-tetrahydroquinolin-5-one VII. The reaction, generally carried out overnight, will be in the temperature range between about 60° C. to about 80° C., preferably about 70° C.
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III
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acrolein
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-7,8-dihydroquinolin-5(6H)-one
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